molecular formula C18H11ClN6O3 B2636848 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-15-1

2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2636848
CAS No.: 894063-15-1
M. Wt: 394.78
InChI Key: YJUSIMHZNHLSKZ-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that integrates multiple functional groups, including a chloro, nitro, and triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves a multi-step process:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.

    Nitration and Chlorination: The aromatic ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the coupling of the triazolopyridazine derivative with 2-chloro-5-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Reduction of Nitro Group: Formation of 2-chloro-5-amino-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide.

    Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The triazolopyridazine moiety is known for its biological activity, making this compound a candidate for the development of new drugs.

Medicine

In medicine, 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the triazolopyridazine moiety.

    N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide: Similar structure but without the chloro and nitro groups.

    5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide: Lacks the chloro group but retains the nitro and triazolopyridazine moieties.

Uniqueness

The uniqueness of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the triazolopyridazine moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O3/c19-15-5-4-13(25(27)28)9-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUSIMHZNHLSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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